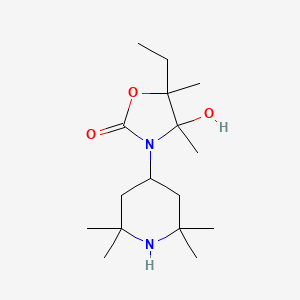![molecular formula C25H21N3O4 B14947918 (5Z)-5-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-2-imino-1,3-diphenylimidazolidin-4-one](/img/structure/B14947918.png)
(5Z)-5-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-2-imino-1,3-diphenylimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(Z)-2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYLIDENE]-2-IMINO-1,3-DIPHENYLDIHYDRO-1H-IMIDAZOL-4-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a dihydroimidazole ring, which is known for its biological activity and versatility in chemical reactions.
Métodos De Preparación
The synthesis of 5-[(Z)-2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYLIDENE]-2-IMINO-1,3-DIPHENYLDIHYDRO-1H-IMIDAZOL-4-ONE typically involves multiple steps. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with appropriate amines and ketones under controlled conditions. The reaction often requires a catalyst, such as sodium hydroxide, and is conducted in a solvent like ethanol or methanol . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Aplicaciones Científicas De Investigación
5-[(Z)-2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYLIDENE]-2-IMINO-1,3-DIPHENYLDIHYDRO-1H-IMIDAZOL-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound exhibits potential biological activity, making it a candidate for drug discovery and development, particularly in the fields of antimicrobial and anticancer research.
Medicine: It is investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Mecanismo De Acción
The mechanism of action of 5-[(Z)-2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYLIDENE]-2-IMINO-1,3-DIPHENYLDIHYDRO-1H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparación Con Compuestos Similares
Similar compounds to 5-[(Z)-2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYLIDENE]-2-IMINO-1,3-DIPHENYLDIHYDRO-1H-IMIDAZOL-4-ONE include:
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound shares structural similarities and is used in similar applications.
2-(3,4-Dimethoxyphenyl)-5-{2-(3,4-dimethoxyphenyl)ethylamino}hexanenitrile: Another related compound with potential biological activity.
The uniqueness of 5-[(Z)-2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYLIDENE]-2-IMINO-1,3-DIPHENYLDIHYDRO-1H-IMIDAZOL-4-ONE lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C25H21N3O4 |
|---|---|
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
(5Z)-5-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-2-imino-1,3-diphenylimidazolidin-4-one |
InChI |
InChI=1S/C25H21N3O4/c1-31-22-14-13-17(15-23(22)32-2)21(29)16-20-24(30)28(19-11-7-4-8-12-19)25(26)27(20)18-9-5-3-6-10-18/h3-16,26H,1-2H3/b20-16-,26-25? |
Clave InChI |
WTPICJHYWSZHFG-DYPKDDNMSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)C(=O)/C=C\2/C(=O)N(C(=N)N2C3=CC=CC=C3)C4=CC=CC=C4)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)C=C2C(=O)N(C(=N)N2C3=CC=CC=C3)C4=CC=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B14947836.png)
![N-(2,3-dichlorophenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B14947837.png)
![2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B14947844.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B14947849.png)
![4-(2-Chloro-5-trifluoromethyl-phenyl)-5-(5-cyclopropyl-1H-pyrazol-3-yl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B14947853.png)
![3,5-diethyl-5-methyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B14947857.png)
![3-[(2,4-Dichlorobenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid](/img/structure/B14947859.png)
![4-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]sulfonyl}aniline](/img/structure/B14947862.png)
![1-{3-[3-(4-Chlorophenyl)-5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]propyl}piperidine-4-carboxamide](/img/structure/B14947863.png)
![3-(4-ethoxy-3-methoxyphenyl)-11-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14947875.png)
![Methyl 3-(azepan-1-yl)-4-[(4-methoxy-2-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B14947879.png)
![2-{1-ethyl-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B14947882.png)
![ethyl 4-{[(2Z)-6-[(3-ethoxyphenyl)carbamoyl]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B14947907.png)

